N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-valine
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Overview
Description
2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen-2-one (coumarin) core. This compound is of interest due to its potential biological and pharmacological activities, which are derived from its structural components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Methoxylation and Methylation: Introduction of methoxy and methyl groups to the chromen-2-one core can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Acetamidation: The acetylation of the chromen-2-one derivative followed by amination to introduce the acetamido group.
Formation of the Final Product: The final step involves coupling the acetamido derivative with 3-methylbutanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups in the chromen-2-one core can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a similar chromen-2-one core.
Dicoumarol: Another anticoagulant with structural similarities.
Uniqueness
2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other coumarin derivatives.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-9(2)17(18(22)23)20-15(21)8-12-11(4)16-13(25-5)6-10(3)7-14(16)26-19(12)24/h6-7,9,17H,8H2,1-5H3,(H,20,21)(H,22,23)/t17-/m1/s1 |
InChI Key |
DZZVZQTWJZNCLC-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N[C@H](C(C)C)C(=O)O)C)C(=C1)OC |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(C(C)C)C(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
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